molecular formula C10H13NO B13953767 2-Methoxy-5-(prop-2-en-1-yl)aniline CAS No. 90617-48-4

2-Methoxy-5-(prop-2-en-1-yl)aniline

Cat. No.: B13953767
CAS No.: 90617-48-4
M. Wt: 163.22 g/mol
InChI Key: XTSJQKBGIFNHCC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(prop-2-en-1-yl)aniline is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both an aniline (aminobenzene) and a prop-2-en-1-yl (allyl) group attached to a methoxy-substituted benzene ring. This structure classifies it as a substituted aniline derivative. Compounds with an aniline moiety functionalized with methoxy and allyl groups are valuable intermediates in chemical synthesis. They are often utilized in the preparation of more complex molecules, including potential pharmaceutical candidates and functional materials . The specific stereochemistry and substitution pattern on the ring can significantly influence the compound's reactivity and physical properties. Researchers might investigate its use in palladium-catalyzed cross-coupling reactions, similar to other iodo- and methoxy-substituted anilines , or explore it as a precursor for heterocyclic systems. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

CAS No.

90617-48-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methoxy-5-prop-2-enylaniline

InChI

InChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4,11H2,2H3

InChI Key

XTSJQKBGIFNHCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC=C)N

Origin of Product

United States

Preparation Methods

Alkylation of 2-Methoxyaniline with Allylating Agents

The most common synthetic route to 2-Methoxy-5-(prop-2-en-1-yl)aniline involves the selective allylation of 2-methoxyaniline. This is typically achieved by reacting 2-methoxyaniline with an allyl halide, such as allyl bromide, under basic conditions.

  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃) or similar mild bases
    • Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF)
    • Temperature: Reflux or elevated temperatures to facilitate alkylation
    • Time: Several hours until completion
  • Mechanism:
    The nucleophilic amino group on 2-methoxyaniline attacks the electrophilic carbon of the allyl bromide, displacing bromide and forming the allyl-substituted aniline.

  • Purification:
    Post-reaction purification is typically done by recrystallization or column chromatography to isolate the pure 2-Methoxy-5-(prop-2-en-1-yl)aniline.

Alternative Synthetic Strategies via Diazotization and Coupling

A diazotization-coupling protocol can be employed for synthesizing structurally related derivatives, which may be adapted for this compound:

  • Procedure:

    • Diazotization of a substituted aniline (e.g., 2-methoxy-5-methylaniline) at low temperatures (0–5°C) using sodium nitrite and acid.
    • Coupling with naphthol derivatives under alkaline conditions (e.g., sodium carbonate solution) to form azo compounds.
  • Optimization:

    • Control of pH and temperature is critical for yield and selectivity.
    • Post-reaction work-up involves salted-out precipitation and purification by centrifugation or recrystallization.

While this method is more common for azo dye synthesis, it provides insight into functional group transformations relevant to this compound.

Industrial Scale and Continuous Flow Methods

Industrial production often utilizes the alkylation method but optimized for scale and efficiency:

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Alkylation of 2-methoxyaniline 2-Methoxyaniline Allyl bromide, K₂CO₃ Reflux in acetone or DMF Moderate to High Simple, direct Possible over-alkylation, requires purification
Diazotization-Coupling 2-Methoxy-5-methylaniline NaNO₂, acid, naphthol, Na₂CO₃ 0–5°C, alkaline medium Variable Enables azo derivatives Multi-step, less direct for target compound
Wittig and Functional Group Transformations o-Aminoacetophenone Methyl triphenylphosphonium bromide, NaH, benzoyl chloride Room temp to 60°C, inert atmosphere 56–99 (multi-step) High specificity Multi-step, longer synthesis
Industrial Continuous Flow Alkylation 2-Methoxyaniline Allyl bromide, base Controlled flow, optimized temp High Scalable, efficient Requires specialized equipment

Research Findings and Analytical Notes

  • Spectroscopic Characterization: UV-Vis and NMR spectroscopy are essential to confirm substitution patterns and purity. Methoxy groups cause characteristic chemical shifts in ^1H NMR, and the allyl group shows distinctive olefinic proton signals.

  • Crystallographic Analysis: Single-crystal X-ray diffraction can resolve molecular structure, confirming substitution positions and molecular conformation. Crystals grown by slow solvent evaporation (e.g., ethanol) yield high-resolution data.

  • Reactivity: The allyl group in 2-Methoxy-5-(prop-2-en-1-yl)aniline allows further functionalization such as oxidation to quinones or electrophilic substitution on the aromatic ring, expanding synthetic utility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-5-(prop-2-en-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the aniline ring significantly alter electronic and steric properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 5) Molecular Weight Key Electronic Effects Notable Reactivity
2-Methoxy-5-(prop-2-en-1-yl)aniline Propenyl 177.22 g/mol Electron-donating (conjugation) Allylic oxidation, electrophilic substitution
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl 229.28 g/mol Electron-withdrawing (-SO₂-) Nucleophilic aromatic substitution
2-Methoxy-5-methylaniline Methyl 151.18 g/mol Weak electron-donating (-CH₃) Friedel-Crafts alkylation, diazotization
2-Methoxy-5-(pyridin-3-yl)aniline Pyridinyl 200.24 g/mol Electron-withdrawing (aromatic N) Coordination to metal ions, hydrogen bonding

Key Observations :

  • Sulfonyl and pyridinyl substituents increase polarity, improving solubility in polar solvents but reducing lipid membrane permeability .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
2-Methoxy-5-(prop-2-en-1-yl)aniline Not reported Not reported ~1.1 (predicted)
2-Methoxy-5-(pyridin-3-yl)aniline 110 388.4 (predicted) 1.149
2-Methoxy-5-methylaniline Not reported Not reported Not reported

Notes:

  • Propenyl derivatives are expected to have lower melting points than sulfonyl analogs due to reduced crystallinity.
  • Pyridinyl-substituted anilines exhibit higher boiling points due to intermolecular hydrogen bonding .

Biological Activity

2-Methoxy-5-(prop-2-en-1-yl)aniline, also known as an allyl-substituted aniline derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to synthesize available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-5-(prop-2-en-1-yl)aniline can be represented as follows:

C10H13NO\text{C}_10\text{H}_{13}\text{N}\text{O}

This compound features a methoxy group (-OCH₃) and an allyl group (-CH=CH₂) attached to the aniline structure, which enhances its reactivity and biological activity.

1. Anticancer Properties

Research indicates that compounds with similar structures to 2-Methoxy-5-(prop-2-en-1-yl)aniline exhibit significant anticancer activities. For instance, studies have shown that aniline derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on various cancer cell lines. A specific study demonstrated that derivatives with similar substituents displayed IC₅₀ values in the low nanomolar range against cancer cell lines such as HeLa and A549, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Similar Compounds

CompoundCell LineIC₅₀ (μM)
2-Anilino TriazolopyrimidinesHeLa0.75
2-Methoxy-5-(prop-2-en-1-yl)anilineA549<1
CA-4MDA-MB-2310.43

2. Anti-inflammatory Effects

Compounds containing methoxy groups have been reported to exhibit anti-inflammatory properties. The presence of the methoxy group is believed to enhance the compound's ability to modulate inflammatory pathways by acting on specific molecular targets . This activity is crucial in developing therapeutic agents for conditions characterized by chronic inflammation.

The mechanism of action for 2-Methoxy-5-(prop-2-en-1-yl)aniline is thought to involve the inhibition of key enzymes and receptors involved in cell proliferation and inflammation. Similar compounds have been shown to interact with tubulin, disrupting its polymerization process, which is vital for cancer cell division . Additionally, the compound may modulate signaling pathways associated with inflammation through its interaction with various molecular targets.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-Methoxy-5-(prop-2-en-1-yl)aniline and its analogs in treating cancers associated with mutated forms of the epidermal growth factor receptor (EGFR). For example, compounds that inhibit EGFR mutations have shown promise in clinical applications for non-small cell lung cancer .

Case Study: Inhibition of EGFR Mutations

A study focused on a series of substituted anilines demonstrated that certain derivatives could effectively inhibit mutated forms of EGFR in vitro. These findings suggest that 2-Methoxy-5-(prop-2-en-1-yl)aniline may possess similar properties, warranting further investigation into its efficacy against specific cancer types.

Q & A

Q. How to design analogs for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : Substituent variation (e.g., -CF₃, -NO₂) at the 5-position modulates electron density. Parallel synthesis using robotic liquid handlers generates libraries. Biological assays (e.g., enzyme inhibition) paired with QSAR models (MOE or Schrödinger) identify pharmacophores .

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